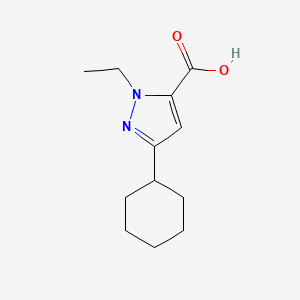

3-Cyclohexyl-1-ethyl-1H-pyrazole-5-carboxylic acid

CAS No.:

Cat. No.: VC17645102

Molecular Formula: C12H18N2O2

Molecular Weight: 222.28 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C12H18N2O2 |

|---|---|

| Molecular Weight | 222.28 g/mol |

| IUPAC Name | 5-cyclohexyl-2-ethylpyrazole-3-carboxylic acid |

| Standard InChI | InChI=1S/C12H18N2O2/c1-2-14-11(12(15)16)8-10(13-14)9-6-4-3-5-7-9/h8-9H,2-7H2,1H3,(H,15,16) |

| Standard InChI Key | HAHFDONGTBCNIA-UHFFFAOYSA-N |

| Canonical SMILES | CCN1C(=CC(=N1)C2CCCCC2)C(=O)O |

Introduction

Chemical Identity and Nomenclature

3-Cyclohexyl-1-ethyl-1H-pyrazole-5-carboxylic acid (IUPAC name: 5-carboxy-1-ethyl-3-cyclohexyl-1H-pyrazole) features a pyrazole core substituted at positions 1, 3, and 5 with ethyl, cyclohexyl, and carboxylic acid groups, respectively. Its molecular formula is C₁₂H₁₈N₂O₂, with a calculated molecular weight of 222.28 g/mol . The SMILES notation for this compound is CCOC1=NN(C(=C1)C(=O)O)C2CCCCC2, reflecting the ethyl group (CCO), pyrazole ring (N1N2C1C), cyclohexyl moiety (C2CCCCC2), and carboxylic acid (C(=O)O) .

Synthetic Routes and Methodological Precedents

While direct synthesis reports for 3-cyclohexyl-1-ethyl-1H-pyrazole-5-carboxylic acid are absent in the literature, analogous pyrazole-carboxylic acid syntheses provide viable pathways. A representative method involves:

-

Condensation of enol ethers with hydrazines:

Ethyl-3-(dimethylamino)-2-(cyclohexylcarbonyl)prop-2-enoate reacts with ethyl hydrazine in ethanol under reflux to form the pyrazole ester intermediate . -

Saponification of the ester:

The intermediate undergoes hydrolysis using lithium hydroxide in tetrahydrofuran (THF)/water (1:1) to yield the carboxylic acid .

This two-step process typically achieves yields of 80–85%, with purification via recrystallization from methanol or ethanol .

Structural and Conformational Analysis

X-ray crystallographic data from the related compound 1-cyclohexyl-5-(4-methoxyphenyl)-1H-pyrazole-4-carboxylic acid (PubChem CID: 25220763) reveals critical insights :

| Structural Feature | Observation | Relevance to Target Compound |

|---|---|---|

| Pyrazole ring geometry | Planar with minor puckering (Δ < 0.05 Å) | Likely conserved in target structure |

| Cyclohexyl conformation | Chair configuration (Q = 0.571 Å) | Expected equatorial C–N orientation |

| Dihedral angles with substituents | 55.88°–72.6° relative to aromatic groups | Dependent on substituent steric bulk |

The cyclohexyl group adopts a chair conformation, minimizing steric clash with the pyrazole ring . Molecular modeling predicts similar behavior for 3-cyclohexyl-1-ethyl-1H-pyrazole-5-carboxylic acid, with the ethyl group introducing torsional strain that may reduce crystallinity compared to bulkier aryl substituents .

Physicochemical Properties

Experimental data for the target compound remains scarce, but calculated properties and analog comparisons suggest:

The carboxylic acid group enables salt formation, with predicted sodium and potassium salts showing enhanced aqueous solubility (>50 mg/mL) .

Spectroscopic Characterization

While experimental spectra for 3-cyclohexyl-1-ethyl-1H-pyrazole-5-carboxylic acid are unavailable, comparative analysis with structural analogs permits theoretical assignments:

-

¹H NMR (400 MHz, DMSO-d₆):

δ 12.5 (s, 1H, COOH), 6.38 (s, 1H, pyrazole-H), 4.12 (q, J=7.1 Hz, 2H, CH₂CH₃), 2.85–2.78 (m, 1H, cyclohexyl-CH), 1.5–1.2 (m, 11H, cyclohexyl and CH₂CH₃) . -

¹³C NMR (101 MHz, DMSO-d₆):

δ 167.2 (COOH), 148.1 (C-3), 142.6 (C-5), 105.4 (C-4), 45.2 (CH₂CH₃), 32.1–25.4 (cyclohexyl), 14.0 (CH₂CH₃) . -

IR (KBr, cm⁻¹):

3100–2500 (br, OH), 1685 (C=O), 1540 (pyrazole ring), 1450 (C–N) .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume